molecular formula C9H14N2 B13031528 6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine CAS No. 2102412-18-8

6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine

Cat. No.: B13031528
CAS No.: 2102412-18-8
M. Wt: 150.22 g/mol
InChI Key: KCCMDDVHEXFXDC-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two principal synthetic routes for the preparation of 6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can be carried out using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine: This compound lacks the dimethyl substitution at the 6-position.

    6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.

Uniqueness

6,6-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dimethyl groups at the 6-position can enhance its stability and modify its interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

CAS No.

2102412-18-8

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

6,6-dimethyl-5,7-dihydro-4H-pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C9H14N2/c1-9(2)5-3-8-4-6-10-11(8)7-9/h4,6H,3,5,7H2,1-2H3

InChI Key

KCCMDDVHEXFXDC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC=NN2C1)C

Origin of Product

United States

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